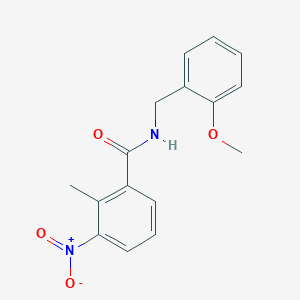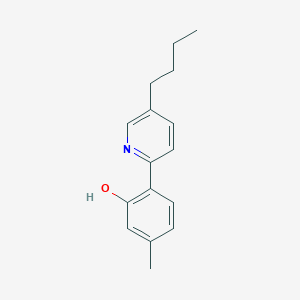
2,4-dichloro-N-(1-pyrrolidinylcarbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(1-pyrrolidinylcarbonothioyl)benzamide is a useful research compound. Its molecular formula is C12H12Cl2N2OS and its molecular weight is 303.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.0047396 g/mol and the complexity rating of the compound is 334. The solubility of this chemical has been described as 32.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of new quinazolinone derivatives, which are structurally similar to 2,4-dichloro-N-(1-pyrrolidinylcarbonothioyl)benzamide. These compounds were tested for antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Cytotoxic Activity
Adhami et al. (2014) synthesized benzamide derivatives and their copper(II) complexes to investigate their cytotoxic activity against various human cancer cell lines. The study found significant cytotoxicity, especially against MDA-MB-231 and LNCap cell lines, suggesting these compounds' potential in cancer treatment research (Adhami et al., 2014).
Crystal Structure and Characterization
Yanagi et al. (2000) focused on the preparation and characterization of crystalline forms of a benzamide derivative, highlighting the importance of understanding the physical properties of such compounds for pharmaceutical development (Yanagi et al., 2000).
Luminescence and Material Properties
Srivastava et al. (2017) reported on benzamide derivatives that exhibit aggregation-enhanced emission and multi-stimuli-responsive properties. These findings suggest applications in materials science, particularly in developing sensors and optoelectronic devices (Srivastava et al., 2017).
Polymer Synthesis and Characterization
Saxena et al. (2003) described the synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic compounds, indicating the role of benzamide derivatives in creating advanced polymeric materials (Saxena et al., 2003).
Mécanisme D'action
Target of Action
Compounds containing a pyrrolidine ring, like this one, have been reported to exhibit bioactivity with target selectivity .
Mode of Action
It is known that imides, a class of compounds to which this molecule belongs, contain a nitrogen atom linked to two carbonyl groups . These compounds can pass through biological membranes due to their neutral and hydrophobic nature .
Pharmacokinetics
As mentioned earlier, imides can pass through biological membranes due to their neutral and hydrophobic nature , which could potentially influence their absorption and distribution.
Propriétés
IUPAC Name |
2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c13-8-3-4-9(10(14)7-8)11(17)15-12(18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXZWKCCXZNUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333559 |
Source


|
| Record name | 2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
431055-99-1 |
Source


|
| Record name | 2,4-dichloro-N-(pyrrolidine-1-carbothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)
![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)

![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5517870.png)

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)
![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)

![3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517911.png)
